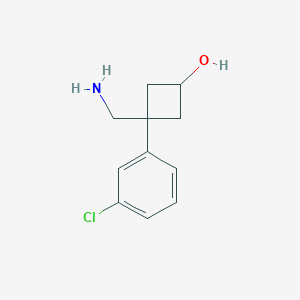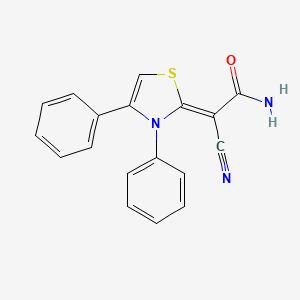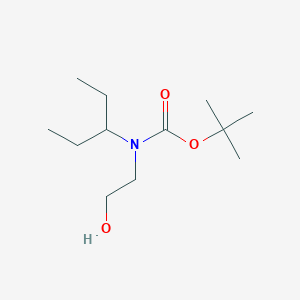![molecular formula C12H21NO3 B13553086 rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate: is a complex organic compound with a unique structure
Vorbereitungsmethoden
The synthesis of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentanone and tert-butylamine.
Cyclization: The initial step involves the cyclization of cyclopentanone with tert-butylamine under acidic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, reduction with sodium borohydride can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions where the tert-butyl group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biological pathways.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate: This compound has a similar structure but lacks the hydroxy group, which affects its chemical properties and reactivity.
tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate:
tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound also has a different ring structure and functional groups, making it distinct from this compound.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (3S,3aS,6aR)-3-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
PMJKPSMIADHHCV-IVZWLZJFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCC2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
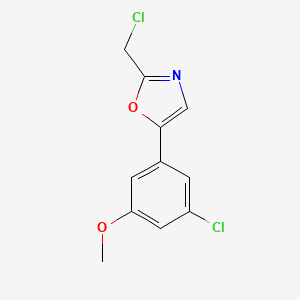
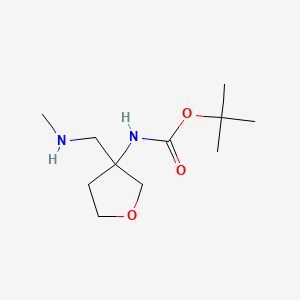
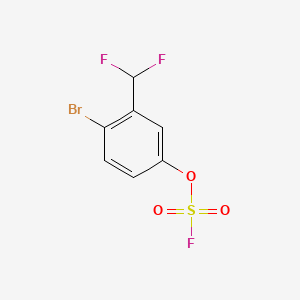
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
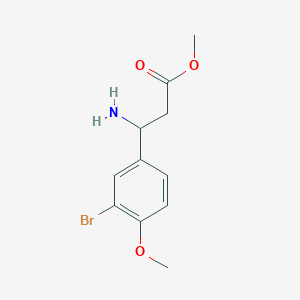
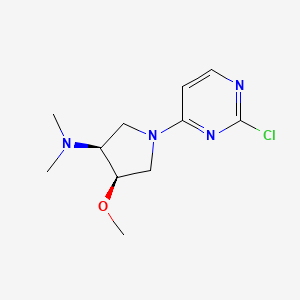

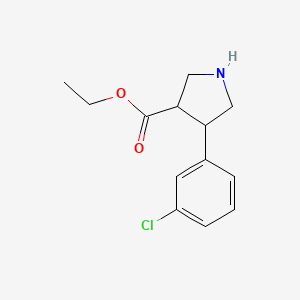
![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
